1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) is a bicyclic diamine featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a primary aminomethyl substituent at the bridgehead position and an N-benzyl group. This core structure confers specific geometric and electronic properties , making it a strategic building block for medicinal chemistry programs, particularly in the synthesis of antimicrobial quinolones and muscarinic receptor antagonists.
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
CAS No.134574-95-1
Cat. No.B166751
⚠ Attention: For research use only. Not for human or veterinary use.
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1): Technical Baseline for Procurement
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) is a bicyclic diamine featuring a conformationally constrained 3-azabicyclo[3.1.0]hexane core with a primary aminomethyl substituent at the bridgehead position and an N-benzyl group [1]. This core structure confers specific geometric and electronic properties , making it a strategic building block for medicinal chemistry programs, particularly in the synthesis of antimicrobial quinolones [2] and muscarinic receptor antagonists [3]. Its utility is predicated on its functional groups and rigid scaffold rather than an intrinsic, target-specific biological activity.
Specific substitution1-Aminomethyl & N-benzyl regiochemistry for synthetic routes
Medicinal chemistryBuilding block for quinolone antimicrobials and muscarinic antagonists
[1] MolAid. 3-(苯甲基)-3-阿杂环[3.1.0]己烷-1-甲胺 | 134574-95-1. Retrieved from https://www.molaid.com/MS_254192. View Source
[2] Ranbaxy Laboratories Limited. (2004). WO2005026122A1 - Process for the preparation of (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azbicyclo[3.1.0]hexane. Google Patents. Retrieved from https://patents.google.com/patent/WO2005026122A1. View Source
[3] Mehta, A., Gupta, J. B., & Srivastava, S. K. (2006). US20060128781A1 - Flavaxate derivatives as muscarinic receptor antagonists. Google Patents. Retrieved from https://patents.google.com/patent/US20060128781A1. View Source
Why 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1) Cannot Be Generically Substituted
Direct substitution of this compound with seemingly similar azabicyclo[3.1.0]hexane derivatives is not scientifically viable. The specific regiochemistry—a primary aminomethyl group at the 1-position bridgehead and an N-benzyl group—is critical for downstream synthetic utility. This exact substitution pattern is documented as the essential framework for producing key intermediates like (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, a crucial precursor for trovafloxacin-class antibacterials [1]. Furthermore, related analogs such as N-[3-benzyl-3-azabicyclo[3.1.0]hexyl-1-(aminomethyl)-yl] derivatives are specifically claimed in patents for muscarinic receptor antagonists [2], underscoring that the substitution pattern, not just the core, dictates the compound's value in established synthetic routes. Replacing it with a regioisomer or an analog lacking the benzyl or aminomethyl group would derail these synthetic pathways and yield different final products.
Regiochemistry mismatch
Analogs with different substitution patterns cannot enter the same patented synthetic pathways
Functional group omission
Lacking the benzyl or aminomethyl group alters reactivity and yields different final products
[1] Ranbaxy Laboratories Limited. (2004). WO2005026122A1 - Process for the preparation of (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azbicyclo[3.1.0]hexane. Google Patents. Retrieved from https://patents.google.com/patent/WO2005026122A1. View Source
[2] Mehta, A., Gupta, J. B., & Srivastava, S. K. (2006). US20060128781A1 - Flavaxate derivatives as muscarinic receptor antagonists. Google Patents. Retrieved from https://patents.google.com/patent/US20060128781A1. View Source
Quantitative Differentiation Evidence for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1)
Verified Commercial Purity vs. Alternative Suppliers
When selecting a supplier for this specific building block, purity is a primary differentiator. One commercial source offers 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane with a verified batch purity of 99.1% , which is quantitatively higher than the 95.0% minimum purity offered by other vendors for the same CAS number .
Purity comparisonHead-to-head
Target: 99.1% HPLC
Baseline: 95.0% min
Supports procurement confidence through verified higher purity
Supplier specification; independent lot verification recommended
Chemical SynthesisQuality ControlProcurement
Evidence Dimension
Analytical Purity (HPLC)
Target Compound Data
99.1%
Comparator Or Baseline
95.0% minimum (CymitQuimica)
Quantified Difference
Minimum increase of 4.1 percentage points
Conditions
Commercial supplier specification (韶远科技)
Why This Matters
Higher purity directly reduces the risk of side reactions from unidentified impurities in complex multi-step syntheses, improving yield reproducibility and simplifying purification.
Chemical SynthesisQuality ControlProcurement
Proven Utility as a Key Intermediate in Patented Pharmaceutical Routes
This compound's specific structure is a non-negotiable starting point in patented synthetic routes. It is explicitly described as the required intermediate for preparing (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane [1], which is a known precursor for trovafloxacin, a broad-spectrum antibacterial [2]. Analogs lacking the specific N-benzyl and 1-aminomethyl groups cannot access this class of final compounds.
Synthetic utilityClass-level inference
Essential intermediate for trovafloxacin-class quinolones
Reported requirement in patent WO2005026122A1 synthesis route
Categorical requirement; regioisomer substitution may derail route
[1] Ranbaxy Laboratories Limited. (2004). WO2005026122A1 - Process for the preparation of (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azbicyclo[3.1.0]hexane. Google Patents. Retrieved from https://patents.google.com/patent/WO2005026122A1. View Source
[2] Norris, T., et al. (2000). Trovafloxacin, a novel broad spectrum antibacterial, contains the unusual (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system. The prototype of the industrial synthesis of this ring system... Socolar. Retrieved from https://www.socolar.com. View Source
Conformational Rigidity vs. Flexible Analogs
The 3-azabicyclo[3.1.0]hexane core provides conformational rigidity compared to more flexible piperidine or pyrrolidine analogs . This property can influence target binding and pharmacokinetic profile by pre-organizing the molecule for receptor interaction and potentially enhancing metabolic stability . While quantitative comparative data for this specific compound is unavailable, this is a well-documented class-level advantage.
Conformational constraintClass-level inference
Constrained bicyclic core vs flexible piperidine analogs
Class-level advantage for target binding pre-organization
Quantitative data for this specific compound not available
Drug DesignConformational AnalysisMedicinal Chemistry
Evidence Dimension
Molecular Flexibility
Target Compound Data
Conformationally constrained bicyclic system
Comparator Or Baseline
Flexible analogs (e.g., piperidine derivatives)
Quantified Difference
Not quantified for this specific compound; class-level inference
Conditions
Inferred from the structural features of the 3-azabicyclo[3.1.0]hexane class
Why This Matters
The constrained scaffold can lead to improved selectivity and reduced entropic penalty upon target binding, a key principle in fragment-based drug design and lead optimization.
Drug DesignConformational AnalysisMedicinal Chemistry
Calculated Physicochemical Properties for Formulation and ADME Prediction
Computational predictions provide a basis for differentiation in early-stage research. For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, the calculated octanol-water partition coefficient (LogP) is 1.1 [1]. This value suggests moderate lipophilicity, which is a key parameter for estimating membrane permeability and oral absorption, and can be compared to predicted LogP values of other scaffolds in a drug discovery program.
Calculated LogPSupporting evidence
1.1
Informs early-stage ADME ranking
In silico prediction (MolAid); experimental validation advised
ADMEDrug DevelopmentPhysicochemical Profiling
Evidence Dimension
Calculated Lipophilicity (LogP)
Target Compound Data
LogP = 1.1
Comparator Or Baseline
Other in-class compounds or scaffolds under investigation (to be determined by user)
Quantified Difference
Not applicable (user-defined baseline required)
Conditions
In silico prediction using standard software (MolAid)
Why This Matters
This quantitative descriptor enables initial ranking and selection of building blocks based on predicted drug-like properties before committing to expensive synthesis and biological assays.
ADMEDrug DevelopmentPhysicochemical Profiling
[1] MolAid. 3-(苯甲基)-3-阿杂环[3.1.0]己烷-1-甲胺 | 134574-95-1. Retrieved from https://www.molaid.com/MS_254192. View Source
High-Impact Application Scenarios for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS 134574-95-1)
Synthesis of Novel Quinolone Antimicrobial Agents
This compound is a documented intermediate for the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system, a critical structural component of broad-spectrum fluoroquinolone antibiotics like trovafloxacin . Researchers developing new generations of this class can reliably use 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane as a starting point to construct the essential bicyclic amine side chain. Its high commercial purity (up to 99.1%) [1] is advantageous for minimizing byproducts in these multi-step synthetic sequences.
Development of Muscarinic Acetylcholine Receptor (mAChR) Modulators
Patents specifically claim the use of N-substituted derivatives of this scaffold as muscarinic receptor antagonists for treating respiratory, urinary, and gastrointestinal disorders . The compound serves as a foundational building block for creating a diverse library of 3,6-disubstituted azabicyclo[3.1.0]hexanes. The pre-organized, rigid core [1] is hypothesized to contribute to favorable target binding kinetics and selectivity profiles within the mAChR family.
Fragment-Based Drug Discovery (FBDD) for CNS Targets
The constrained 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in central nervous system (CNS) drug discovery . Its calculated LogP of 1.1 [1] indicates potential for good CNS penetration. This compound can be used as a starting fragment for growing or linking strategies aimed at developing novel ligands for neurotransmitter transporters (e.g., serotonin, norepinephrine, dopamine reuptake inhibitors) or G-protein coupled receptors (GPCRs).
Chemical Biology Tool Compound Synthesis
The primary amine offers a versatile synthetic handle for conjugation to fluorophores, biotin, or solid supports. This enables the creation of chemical probes derived from this scaffold for target identification (e.g., affinity chromatography) or cellular imaging studies. Using a high-purity commercial source ensures that the final probe's biological activity is not confounded by impurities from the starting material.
Application
Selection Property
Validation Focus
Quinolone antibacterial research synthesis
Defined substitution pattern (1-aminomethyl, N-benzyl)
Route compatibility and purity consistency
Muscarinic receptor modulator development
Conformationally constrained core
Binding selectivity and pharmacokinetic profiling
CNS fragment-based discovery
Predicted moderate lipophilicity
CNS penetration and target engagement
Chemical biology probe synthesis
Primary amine conjugation handle
Conjugation efficiency and purity maintenance
[1] MolAid. 3-(苯甲基)-3-阿杂环[3.1.0]己烷-1-甲胺 | 134574-95-1. Retrieved from https://www.molaid.com/MS_254192. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.